Methyl 4-(1,4,2-dioxazol-3-yl)benzoate
Description
Methyl 4-(1,4,2-dioxazol-3-yl)benzoate is a benzoic acid methyl ester derivative featuring a 1,4,2-dioxazol-3-yl substituent at the para position of the aromatic ring. The 1,4,2-dioxazole ring is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 4-(1,4,2-dioxazol-3-yl)benzoate |
InChI |
InChI=1S/C10H9NO4/c1-13-10(12)8-4-2-7(3-5-8)9-11-15-6-14-9/h2-5H,6H2,1H3 |
InChI Key |
IHLKJYGCVKWMPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NOCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,4,2-dioxazol-3-yl)benzoate typically involves the reaction of 4-carboxybenzoic acid with 1,4,2-dioxazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,4,2-dioxazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-(1,4,2-dioxazol-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-(1,4,2-dioxazol-3-yl)benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The dioxazole ring can act as a chelating agent, binding to metal ions and affecting their biological availability .
Comparison with Similar Compounds
Structural and Electronic Differences
- Dioxazole vs. Quinoline/Piperazine Systems: The dioxazole ring in the target compound is smaller and more electron-deficient than the quinoline-piperazine systems in (C1–C7). This reduces steric hindrance but may limit π-π stacking interactions critical for biological target binding .
- Dioxazole vs. Pyridazine/Isoxazole : Pyridazine () and isoxazole rings offer distinct hydrogen-bonding capabilities compared to dioxazole, which lacks basic nitrogen atoms. This difference impacts solubility and target affinity .
- Substituent Flexibility : The epoxy-ether chain in 5,5-dimethyl-3-(4-(2-(oxiran-2-ylmethoxy)ethoxy)phenyl)-1,4,2-dioxazole () enhances molecular flexibility, enabling applications in cross-linkable polymers, whereas the rigid benzoate-dioxazole structure favors crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
